9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine

Enzymology Substrate Specificity Parasitology

MeP-dR (CAS 16006-64-7) is an E. coli PNP-specific prodrug for GDEPT that kills both proliferating and quiescent tumor cells via RNA/protein synthesis inhibition-unlike conventional antimetabolites. • Selective cleavage by E. coli PNP (not human) releases membrane-permeant 6-methylpurine. • >100-fold bystander killing vs. 5-10× for HSV-TK/GCV. • Co-crystal structure (PDB 1PR2, 2.30 Å) enables enzyme engineering. Supplied with COA; HPLC purity ≥95%. For R&D only.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
CAS No. 16006-64-7
Cat. No. B096316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
CAS16006-64-7
Synonyms6-methylpurine 2'-deoxyriboside
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3
InChIKeySJXRKKYXNZWKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MeP-dR: Prodrug for E. coli PNP Gene Therapy


9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine (also known as 6-methylpurine-2′-deoxyriboside) is a synthetic purine nucleoside analog characterized by a 6-methyl substitution on the purine base and a 2′-deoxyribose sugar moiety [1]. Its primary utility stems from its role as a prodrug that can be enzymatically converted to the cytotoxic base 6-methylpurine, a mechanism exploited in suicide gene therapy strategies and mycoplasma detection assays [2]. Unlike natural purine nucleosides, this compound is not efficiently cleaved by mammalian phosphorylases, conferring a degree of selectivity for bacterial or parasite-derived enzymes [3].

1
Prodrug for E. coli PNP GDEPT research models
Selective activation by non‑mammalian enzyme
2
Liberates membrane‑permeant 6‑methylpurine toxin
Kills proliferating and quiescent tumor cells in vitro
3
Orthogonal mechanism to conventional antimetabolites
Inhibits RNA/protein synthesis, not DNA synthesis

Why Generic Purine Nucleosides Cannot Substitute MeP-dR


The specific 6-methyl substitution and 2′-deoxyribose configuration of 9-(2-deoxy-beta-D-ribofuranosyl)-6-methylpurine confer a unique substrate specificity profile that is not shared by natural purine nucleosides (e.g., 2′-deoxyadenosine) or closely related analogs (e.g., 6-methylpurine riboside). Substitution with an unmodified purine base results in a >10-fold higher Michaelis constant for key deoxyribonucleosidase enzymes, while the riboside counterpart exhibits reduced enzymatic activation efficiency and altered toxicity profiles [1]. Furthermore, the compound's inability to serve as a substrate for human purine nucleoside phosphorylase is critical for its selective activation in bacterial enzyme-expressing cells, a property absent in many generic nucleoside analogs [2]. Direct procurement of this specific CAS registry ensures the required stereochemistry and substitution pattern are preserved for reproducible experimental outcomes.

MeP‑dR (this product)
Cleaved by E. coli PNP; generates 6‑methylpurine that inhibits RNA/protein synthesis
Fludarabine / cladribine class
Activated by mammalian kinases; kill via DNA synthesis block — mechanism mismatch
MeP‑dR / E. coli PNP pair
Bystander killing ratio reported ≥100:1; membrane‑diffusible toxin
HSV‑TK / ganciclovir system
Bystander ratio ~10‑20:1; gap‑junction dependent — bystander profile may not transfer
MeP‑dR prodrug design
Activation restricted to E. coli PNP; tumor‑selective release of toxin
Other PNP substrates
F‑araAMP or F‑dAdo produce different toxins (2‑fluoroadenine) — reported endpoint profiles differ

MeP-dR vs. Fludarabine and Other Prodrugs


Curative Efficacy vs. Fludarabine in Glioma Xenografts

In trans-N-deoxyribosylase assays using purine-2′-deoxyribonucleosidase from Crithidia luciliae, the target compound (6-methylpurine) exhibited a Michaelis constant for deoxyribosyl acceptor (K_B) of 351 ± 87 μM, approximately 10-fold lower than that of unmodified purine (K_B = 3.91 ± 0.8 mM), indicating markedly higher affinity for the enzyme's active site [1].

Glioma xenograft response
Head‑to‑head
MeP‑dR: complete tumor regression (curative) in D54‑PNP model
F‑araAMP: significant but non‑curative activity
Supports model‑response endpoint context; reported complete regression only with MeP‑dR
Athymic nude mice, 33–67 mg/kg i.p. Q1D×3; parental tumors unresponsive
Enzymology Substrate Specificity Parasitology

APRT Enhances MeP-dR Bystander Activity

In human melanoma cells engineered to express Escherichia coli purine nucleoside phosphorylase (E. coli PNP) under a tyrosinase promoter, treatment with the relatively nontoxic prodrug 6-methylpurine-2′-deoxyriboside resulted in bystander toxicity estimated at least 100 cells killed for each cell expressing E. coli PNP, a level substantially higher than that of other tumor sensitization genes used in clinical trials at the time of publication [1].

APRT bystander modulation
Head‑to‑head
MeP‑dR: bystander activity improved with APRT overexpression
F‑araAMP: bystander activity diminished under identical conditions
Reported opposite effect of host‑cell APRT; supports bystander optimization strategies
D54 xenografts, 10% PNP+ cells ± APRT overexpression; enhanced MeP accumulation observed
Suicide Gene Therapy Cancer Biology Bystander Effect

Bystander Killing Superiority Over HSV-TK

Hydrolytic activity of Lactobacillus delbrueckii nucleoside 2′-deoxyribosyltransferase (LdNDT) on 2′-deoxy-6-methylpurine riboside (d6MetPRib) was significantly increased, up to 30-fold, in the presence of an acceptor nucleobase compared to hydrolysis alone [1]. This enhancement was comparable to that observed for 2′-deoxy-2-fluoroadenosine (dFAdo) in the same study, demonstrating that the compound is an efficient substrate for NDT-mediated transglycosylation reactions.

Bystander killing ratio
Cross‑study context
≥100 bystander cells killed per PNP‑expressing cell (MeP‑dR)
~10–20 per TK‑expressing cell (HSV‑TK/GCV)
Supports model‑system comparison; membrane‑permeant toxin enables higher bystander ratio
In vitro mixed‑culture melanoma assays; 1–2% PNP+ cells sufficient for total population kill
Enzyme Prodrug Therapy Nucleoside 2′-Deoxyribosyltransferase Enzymology

Sustained Tumor Regression After Single Dose

In a comparative study of sugar-modified 6-methylpurine nucleosides, the β-D-allofuranosyl derivative (3) and the 5′-di-C-methyl derivative (4) were evaluated as substrates for several phosphorylases. Unlike the native 2′-deoxyribose compound, these modified analogs were poor substrates for all tested glycosidic bond cleavage enzymes, including wild-type and mutant E. coli PNP [1]. This finding establishes that the 2′-deoxy-β-D-ribofuranosyl configuration is essential for efficient enzymatic activation.

Sustained tumor regression
Reported
Single 134 mg/kg dose: regression >70 days; intratumoral MeP T₁/₂ >24 h vs serum
Suggests prolonged intratumoral retention; supports less frequent dosing schedules in models
MeP metabolites 5‑ to 6‑fold enriched in PNP‑expressing tumors
Co‑crystal structure
Class‑level
E. coli PNP · MeP‑dR complex at 2.30 Å (PDB 1PR2); M64V mutant improves kcat/Km >100‑fold
Enables rational prodrug design; structural data not available at comparable resolution for F‑araA/F‑dAdo complexes
Crystallography and in vitro kinetics; supports enzyme engineering studies
Medicinal Chemistry Prodrug Design Substrate Specificity

Crystal Structure of MeP-dR with E. coli PNP

The high-resolution (2.3 Å) X-ray crystal structure of Escherichia coli purine nucleoside phosphorylase (E. coli PNP) in complex with 9-(2-deoxy-beta-D-ribofuranosyl)-6-methylpurine and phosphate/sulfate has been deposited in the Protein Data Bank under accession code 1PR2 [1]. This structure reveals the precise binding orientation and interactions of the compound within the enzyme active site, providing atomic-level validation of its substrate binding mode.

Co‑crystal structure
Class‑level
E. coli PNP · MeP‑dR complex at 2.30 Å (PDB 1PR2); M64V mutant improves kcat/Km >100‑fold
Enables rational prodrug design; structural data not available at comparable resolution for F‑araA/F‑dAdo complexes
Crystallography and in vitro kinetics; supports enzyme engineering studies
Structural Biology X-ray Crystallography Enzyme-Substrate Interactions

MeP-dR Applications in Gene Therapy and Oncology


Suicide Gene Therapy for Slow-Growing Solid Tumors

As a prodrug for E. coli purine nucleoside phosphorylase (PNP) or nucleoside 2′-deoxyribosyltransferase (NDT), 9-(2-deoxy-beta-D-ribofuranosyl)-6-methylpurine is enzymatically converted to the membrane-permeant cytotoxic base 6-methylpurine. This property enables selective killing of enzyme-expressing tumor cells with a demonstrated bystander effect of ≥100 cells per expressing cell [4]. The compound's poor substrate activity toward human phosphorylases minimizes systemic off-target activation [2], making it a preferred choice over naturally occurring nucleosides like 2′-deoxyadenosine, which are efficiently cleaved by mammalian enzymes.

High-Bystander-Effect Gene Therapy

The compound serves as a sensitive indicator substrate for mycoplasma detection assays based on adenosine phosphorylase activity. Mycoplasma species, which express high levels of this enzyme in contrast to mammalian cells, catalyze the transformation of 6-methylpurine deoxyriboside into cytotoxic products (6-methylpurine and 6-methylpurine riboside) [4]. The assay provides results within 3–24 hours and offers superior sensitivity compared to indirect cytotoxicity tests [2], with the compound's 10-fold lower K_B relative to unmodified purine [3] contributing to detection efficiency.

Enzyme Engineering for Next-Generation Prodrugs

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine can be employed as a substrate in transglycosylation reactions catalyzed by nucleoside 2′-deoxyribosyltransferases (NDTs). The observed up to 30-fold enhancement of enzymatic activity in the presence of acceptor nucleobases [4] demonstrates the compound's suitability for efficient enzymatic synthesis of novel nucleoside analogs. This application leverages the high affinity of the 6-methylpurine base for deoxyribonucleosidases [2] to drive product formation.

Mycoplasma Detection and Elimination in Cell Culture

The high-resolution co-crystal structure of 9-(2-deoxy-beta-D-ribofuranosyl)-6-methylpurine bound to E. coli PNP (PDB ID: 1PR2) [4] provides a validated template for computational drug design efforts targeting this enzyme. Researchers can utilize this structural information to guide the design of transition-state analog inhibitors or to perform virtual screening of compound libraries, ensuring that new chemical entities maintain the key binding interactions observed in this complex.

Application
Selection Property
Validation Focus
GDEPT for slow‑growing solid tumors
E. coli PNP specificity
Tumor regression endpoint in xenograft models
High‑bystander gene therapy research
Bystander cell killing ratio
Mixed‑culture and in vivo bystander models
Enzyme engineering for next‑generation prodrugs
Co‑crystal structure availability
Catalytic efficiency (kcat/Km) with mutant PNP variants
Mycoplasma detection and elimination
Selective activation by mycoplasma phosphorylase
Cell culture clearance assays
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